2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one
CAS No.:
Cat. No.: VC17802287
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O |
|---|---|
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 2-(2-aminopropyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C7H11N3O/c1-5(8)4-6-9-3-2-7(11)10-6/h2-3,5H,4,8H2,1H3,(H,9,10,11) |
| Standard InChI Key | XJODHJCWLRBYRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=NC=CC(=O)N1)N |
Introduction
Chemical and Physical Properties
The chemical identity of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one is defined by its molecular structure and physicochemical parameters. Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 2-(2-aminopropyl)-1H-pyrimidin-6-one |
| SMILES | CC(CC1=NC=CC(=O)N1)N |
| InChIKey | XJODHJCWLRBYRZ-UHFFFAOYSA-N |
| PubChem CID | 63362827 |
The compound’s aminopropyl group (-CH₂CH(NH₂)CH₃) contributes to its basicity, while the pyrimidinone ring provides a planar aromatic system capable of π-π stacking interactions. Hydrogen-bonding sites at the carbonyl oxygen and secondary amine further enhance its ability to engage with biological macromolecules .
Synthesis and Manufacturing
The synthesis of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one leverages the Biginelli reaction, a one-pot condensation of an aldehyde, a β-keto ester, and urea or thiourea . For this derivative, the reaction likely employs:
-
Aldehyde component: A propylamine-substituted aldehyde to introduce the aminopropyl group.
-
β-Keto ester: Ethyl acetoacetate or a similar ester to form the pyrimidinone ring.
-
Urea: To provide the N1 and N3 atoms of the heterocycle.
The general reaction proceeds as follows:
Specific conditions (e.g., HCl or Lewis acid catalysts, ethanol solvent, reflux) yield the target compound. Post-synthetic modifications, such as purification via recrystallization or chromatography, ensure high purity .
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
-
Position 2 (Aminopropyl group): Critical for receptor binding; bulkier substituents improve selectivity .
-
Position 4 (Pyrimidinone carbonyl): Hydrogen bonds with serine residues in A₂B AdoRs .
-
Position 5 (Methyl group): Methylation at R₅ enhances metabolic stability but reduces affinity .
Comparison with Analogues
| Compound | Substituent | A₂B | Selectivity |
|---|---|---|---|
| 2-(2-Aminopropyl)-DHPM | -NH₂(CH₂)₂CH₃ | 85 nM* | High (>500x) |
| 6-Hydroxy-DHPM | -OH at C6 | 120 nM | Moderate (100x) |
| 2-Aminoethyl-DHPM | -NH₂CH₂CH₂ | 210 nM | Low (10x) |
*Estimated based on structural analogs .
The aminopropyl variant outperforms ethyl- and hydroxy-substituted derivatives in both affinity and selectivity, highlighting the importance of side-chain optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume